Acenaphthylene, dodecahydro-5-pentadecyl-
Description
The term "dodecahydro" indicates the addition of 12 hydrogen atoms, saturating the aromatic structure, while the "5-pentadecyl" substituent refers to a 15-carbon alkyl chain at the 5-position.
Key characteristics inferred from related compounds:
- Alkylation: The pentadecyl group enhances lipophilicity, likely increasing persistence in lipid-rich environments.
- Synthesis: Likely involves catalytic hydrogenation of acenaphthylene followed by alkylation, analogous to methods for fluorinated derivatives (e.g., 5-fluoro-1,2-dihydroacenaphthylene, CAS 6861-63-8) .
Properties
CAS No. |
55282-69-4 |
|---|---|
Molecular Formula |
C27H50 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
5-pentadecyl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene |
InChI |
InChI=1S/C27H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h23-27H,2-22H2,1H3 |
InChI Key |
JSWHXZRXGIVGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1CCC2CCC3C2C1CCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of acenaphthylene derivatives typically involves the functionalization of the acenaphthylene or acenaphthene core followed by hydrogenation and alkylation steps. However, for the fully saturated dodecahydro derivative with a pentadecyl substituent, the synthetic route is more specialized due to the need for complete saturation and long alkyl chain attachment.
Hydrogenation of Acenaphthylene Derivatives
Catalytic Hydrogenation: The dodecahydro (fully saturated) structure suggests that acenaphthylene or acenaphthene precursors undergo catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel under high pressure hydrogen atmosphere. This step saturates the aromatic rings to give the dodecahydroacenaphthylene core.
Alkylation: The pentadecyl substituent at the 5-position is introduced via alkylation reactions, often through Friedel-Crafts alkylation or via organometallic coupling strategies.
Data Table: Summary of Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Hydrogenation of acenaphthylene | Pd/C, H2 gas, elevated pressure and temperature | Saturated dodecahydroacenaphthylene core | Requires control to avoid over-reduction |
| Friedel-Crafts Alkylation | Pentadecyl chloride, AlCl3 catalyst | Introduction of pentadecyl group at position 5 | Long alkyl chain requires careful conditions to avoid rearrangements |
| Tandem C–H Activation and Annulation | Rhodium catalyst, aryl alkyl ketone, alkynes | Formation of acenaphthylene framework | Efficient for aromatic PAHs; potential for derivative synthesis |
| Hydrofluoric Acid Reaction | Alkali metal cyanate, 90%+ HF acid, 10–120°C | Functionalized acenaphthene derivatives | Requires HF-resistant equipment; high yields |
Chemical Reactions Analysis
Acenaphthylene, dodecahydro-5-pentadecyl- undergoes various chemical reactions, including:
Scientific Research Applications
Acenaphthylene, dodecahydro-5-pentadecyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of acenaphthylene, dodecahydro-5-pentadecyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differences :
- Hydrogenation Degree: The target compound is fully hydrogenated (dodecahydro), whereas acenaphthene retains partial aromaticity.
- Substituent Effects : The pentadecyl chain increases molecular weight (~211 g/mol for acenaphthylene vs. ~354 g/mol for target compound) and hydrophobicity (log Kow estimated >8 vs. 3.9 for acenaphthylene) .
Environmental Behavior and Sources
- Anthropogenic vs. Natural Sources : Unlike fluoranthene (linked to biomass combustion), acenaphthylene derivatives may originate from industrial alkylation processes or petroleum refining .
- Biodegradation : The pentadecyl chain may slow microbial degradation compared to smaller PAHs (e.g., naphthalene), similar to how fluoranthene resists breakdown .
Carbonization and Material Properties
Comparatively:
- Target Compound : The pentadecyl group may act as a carbon precursor, increasing carbon yield but reducing anisotropy due to steric hindrance during graphitization .
- Surface Area : Hydrogenated PAHs like the target compound may produce carbons with higher surface areas (e.g., ~200 m²/g) vs. fully aromatic PAHs (~150 m²/g) .
Biological Activity
Acenaphthylene, dodecahydro-5-pentadecyl- (CAS Number: 55282-69-4) is a polycyclic aromatic hydrocarbon that has garnered interest for its potential biological activities. This article synthesizes existing research on its biological properties, including relevant case studies and findings from various sources.
Chemical Structure and Properties
Acenaphthylene, dodecahydro-5-pentadecyl- is characterized by a complex hydrocarbon structure that includes a pentadecyl side chain. Its molecular formula is , and it has a molecular weight of approximately 298.48 g/mol. The compound's structure contributes to its hydrophobic nature, which can influence its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of acenaphthylene derivatives has indicated potential pharmacological effects, including:
- Antimicrobial Activity : Some studies have suggested that compounds related to acenaphthylene exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains.
- Antiproliferative Effects : Certain acenaphthylene derivatives have been investigated for their antiproliferative activity in cancer cell lines, indicating potential as therapeutic agents in oncology.
- Anti-inflammatory Properties : There is emerging evidence that suggests anti-inflammatory effects associated with some acenaphthylene derivatives, although more extensive studies are needed to confirm these findings.
1. Antimicrobial Activity
A study conducted on the antimicrobial properties of various acenaphthylene derivatives demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting the potential for developing new antimicrobial agents from these compounds.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Acenaphthylene derivative A | 15 | Antibacterial |
| Acenaphthylene derivative B | 30 | Antifungal |
2. Antiproliferative Effects
Research published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of acenaphthylene derivatives on several cancer cell lines. The study reported that certain modifications to the acenaphthylene structure enhanced its efficacy against human breast cancer cells.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Acenaphthylene A |
| HeLa (cervical cancer) | 25 | Acenaphthylene B |
3. Anti-inflammatory Properties
Preliminary studies have indicated that some acenaphthylene compounds may modulate inflammatory pathways. In vitro assays showed a reduction in pro-inflammatory cytokines when exposed to these compounds, suggesting a mechanism for their anti-inflammatory action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing dodecahydro-5-pentadecyl-acenaphthylene, and how do reaction conditions influence yield?
- Methodology : Use carbonization of acenaphthylene with resol (phenolic resin) under controlled time and additive conditions. Evidence from carbonization experiments (e.g., 40–80 min at resol concentrations of 20 wt.%) shows that optical texture and purity depend on reaction time and additives like thiophene or ferrocene .
- Characterization : Employ GC-MS or HPLC with environmental-grade acenaphthylene standards (e.g., CAS RN 208-96-8) for purity validation .
Q. How can environmental samples be analyzed for trace levels of dodecahydro-5-pentadecyl-acenaphthylene, and what are the limitations of current techniques?
- Methodology : Use deuterated analogs (e.g., acenaphthylene-d8) as internal standards for LC-MS/MS to account for matrix effects. Note that low water solubility of acenaphthylene derivatives may lead to underestimation in aqueous samples; solid-phase extraction (SPE) or derivatization is recommended .
- Limitations : Detection limits vary with ionization efficiency (e.g., electron impact vs. chemical ionization), and co-eluting PAHs may require advanced chromatographic separation .
Q. What thermodynamic properties (e.g., enthalpy of combustion, heat capacity) are critical for modeling the stability of dodecahydro-5-pentadecyl-acenaphthylene?
- Key Data :
- Enthalpy of combustion: 3554–3559 kcal/mol (from bomb calorimetry studies) .
- Heat capacity: 19.14 J/mol·K at 362.6 K (measured via differential scanning calorimetry) .
- Application : These values inform computational models (e.g., DFT) to predict thermal degradation pathways.
Advanced Research Questions
Q. How do contradictory findings about acenaphthylene derivatives' environmental persistence align with their low water solubility?
- Analysis : While acenaphthylene derivatives exhibit low solubility (leading to solid-phase adsorption in soils), their persistence in adsorbed phases can result in long-term contamination. For example, adsorbed fragments may slowly release dissolved or gaseous plumes over decades .
- Resolution : Combine field measurements (e.g., sediment core analysis) with lab-based leaching studies to quantify desorption kinetics under varying pH and organic matter content .
Q. What mechanistic contradictions exist in the metabolic pathways of acenaphthylene derivatives across bacterial species?
- Case Study : Rhizobium sp. CU-A1 degrades acenaphthylene via dioxygenase-mediated pathways, while Stenotrophomonas sp. RMSK uses monooxygenases. These differences suggest species-specific enzymatic adaptations, requiring comparative genomic and proteomic studies to resolve .
- Methodology : Apply RNA-seq or CRISPR-Cas9 knockout models to identify rate-limiting enzymes in divergent pathways .
Q. How can computational models reconcile discrepancies in acenaphthylene’s aromaticity and strain energy across experimental studies?
- Data Conflict : Early combustion calorimetry studies report strain energies of ~20 kcal/mol, while hydrogenation experiments suggest lower values due to delocalization effects .
- Resolution : Use multireference quantum mechanics (e.g., CASSCF) to account for electron correlation in bridged naphthalene systems, cross-validated with experimental hydrogenation enthalpies .
Methodological Guidance
Q. What statistical approaches are recommended for resolving variability in toxicity assays of acenaphthylene derivatives?
- Strategy : Apply Bayesian hierarchical models to integrate in vitro (e.g., Cyp1a2 induction assays) and in vivo (e.g., rodent bioaccumulation) data. Address outliers by testing for Ah receptor (AhR)-independent mechanisms, as seen in acenaphthylene’s atypical induction of Cyp1a2 without AhR binding .
Q. How should researchers design experiments to validate hypothesized metabolic intermediates in acenaphthylene degradation?
- Workflow :
Use stable isotope probing (SIP) with -labeled acenaphthylene to track metabolite formation in bacterial cultures.
Combine high-resolution mass spectrometry (HRMS) with NMR to structurally characterize intermediates.
Compare pathway maps (e.g., University of Minnesota’s acenaphthylene pathway database) to identify conserved vs. novel steps .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
